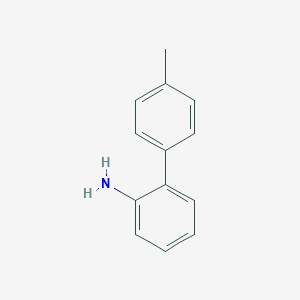

2-(4-Methylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVQFNGGFMEIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363667 | |

| Record name | 4'-Methyl-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-43-9 | |

| Record name | 4'-Methyl-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)aniline (4'-Methyl-[1,1'-biphenyl]-2-amine)

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)aniline, also known as 4'-Methyl-[1,1'-biphenyl]-2-amine. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and known safety and toxicological data. The content is structured to provide actionable insights for its application in research and development, particularly within the pharmaceutical and chemical synthesis sectors.

Introduction and Chemical Identity

2-(4-Methylphenyl)aniline is a biphenyl amine derivative characterized by a p-tolyl group substituted at the 2-position of an aniline ring. This structural motif is of interest in medicinal chemistry and materials science due to the versatile reactivity of the amino group and the tunable electronic and steric properties of the biphenyl scaffold. Understanding the precise chemical identity is paramount for its effective application and for navigating the scientific literature.

Systematic Name: 4'-Methyl-[1,1'-biphenyl]-2-amine Common Names: 2-(4-Methylphenyl)aniline, 2-(p-Tolyl)aniline, 2-Amino-4'-methylbiphenyl CAS Number: 1204-43-9 Molecular Formula: C₁₃H₁₃N Molecular Weight: 183.25 g/mol

Physicochemical and Spectroscopic Properties

Precise characterization of a chemical entity is fundamental to its application in a research and development setting. The following tables summarize the known physicochemical and spectroscopic data for 2-(4-Methylphenyl)aniline.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | [1][2] |

| Molecular Formula | C₁₃H₁₃N | [3][4] |

| Molecular Weight | 183.25 g/mol | [3][4] |

| MDL Number | MFCD03424650 | [2][3] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being indicative of the substitution pattern. A singlet corresponding to the methyl group protons and a broad singlet for the amine protons would also be characteristic.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the 13 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino and methyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings and the methyl group, as well as C-N and C-C stretching vibrations, will also be present.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 183. Subsequent fragmentation patterns would likely involve the loss of hydrogen, methyl, and amino radicals.

Synthesis Methodologies

The synthesis of 2-(4-Methylphenyl)aniline can be approached through several established cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prominent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[5] For the synthesis of 2-(4-Methylphenyl)aniline, this would involve the reaction of a 2-haloaniline with 4-tolylboronic acid.

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of 2-(4-Methylphenyl)aniline.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried flask, add 2-haloaniline (1.0 eq.), 4-tolylboronic acid (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-Methylphenyl)aniline.

Experimental Workflow: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-C bonds, typically involving the copper-catalyzed coupling of two aryl halides.[6][7][8] While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.

Caption: Generalized workflow for the Ullmann synthesis of 2-(4-Methylphenyl)aniline.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel, combine the 2-haloaniline (1.0 eq.), the 4-halotoluene (1.0-1.2 eq.), a copper catalyst such as copper(I) iodide (0.1-0.2 eq.), a ligand (e.g., 1,10-phenanthroline), and a base like potassium carbonate.

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the mixture to a high temperature (often >150 °C) under an inert atmosphere. Monitor the reaction's progress.

-

Work-up and Purification: After completion, cool the mixture and perform an appropriate work-up, which may involve filtration to remove inorganic salts, followed by extraction and purification by column chromatography.

Reactivity and Potential Applications

The chemical reactivity of 2-(4-Methylphenyl)aniline is primarily dictated by the nucleophilic amino group and the aromatic rings. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, making it a valuable building block for more complex molecules. The biphenyl scaffold itself can be further functionalized through electrophilic aromatic substitution, although the directing effects of the amino and methyl groups will influence the regioselectivity of such reactions.

Applications in Drug Development

The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a number of pharmacologically active compounds.[9] While specific studies on the biological activity of 2-(4-Methylphenyl)aniline are not widely reported, its structural similarity to other bioactive aminobiphenyls suggests potential for its use as an intermediate in the synthesis of novel therapeutic agents. For instance, substituted biphenylamines are key intermediates in the synthesis of fungicides like boscalid. Derivatives of 2-aminobiphenyl have been investigated for their anti-inflammatory and other pharmacological activities. The presence of the methyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Safety and Toxicology

Handling of 2-(4-Methylphenyl)aniline requires adherence to strict safety protocols due to its potential health hazards.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Carcinogenicity | H350: May cause cancer. |

Handling and Storage:

-

Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized personnel.

Toxicological Profile:

The toxicological profile of 2-(4-Methylphenyl)aniline is not extensively detailed in the literature. However, it is classified as harmful if swallowed and is suspected of causing cancer. The parent compound, 4-aminobiphenyl, is a known human bladder carcinogen.[3][11] It is metabolized to reactive intermediates that can form DNA adducts, leading to genotoxicity.[3] Given the structural similarity, it is prudent to handle 2-(4-Methylphenyl)aniline with the assumption that it may possess similar carcinogenic potential.

Conclusion

2-(4-Methylphenyl)aniline (CAS: 1204-43-9) is a valuable chemical intermediate with potential applications in organic synthesis and medicinal chemistry. Its synthesis is accessible through well-established cross-coupling methodologies. While detailed experimental data on its properties and reactivity are somewhat limited in the public domain, its structural analogy to other bioactive aminobiphenyls suggests it as a promising scaffold for further investigation. All handling of this compound must be performed with appropriate safety precautions due to its classification as a hazardous substance with carcinogenic potential.

References

-

1204-43-9 | 4'-Methyl-[1,1'-biphenyl]-2-amine - FDER | UNR. (n.d.). Retrieved January 4, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1204-43-9 | 4'-Methyl-[1,1'-biphenyl]-2-amine | MFCD03424650. Retrieved January 4, 2026, from [Link]

- Ullmann, F. (1904). Ullmann Reaction. Annalen der Chemie, 332, 38.

-

CAS Common Chemistry. (n.d.). 4′-Methyl[1,1′-biphenyl]-4-amine. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved January 4, 2026, from [Link]

- Grimm, J. B., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566.

-

ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling with 4-tolylboronic acid. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methylbiphenyl. Retrieved January 4, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 4'-Methyl[1,1'-biphenyl]-2-amine suppliers and producers. Retrieved January 4, 2026, from [Link]

-

NIST WebBook. (n.d.). 1,1'-Biphenyl, 4-methyl-. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic... Retrieved January 4, 2026, from [Link]

- Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4- ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3).

-

PubMed Central. (n.d.). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 4, 2026, from [Link]

-

Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved January 4, 2026, from [Link]

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved January 4, 2026, from [Link]

- Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 145-153.

-

Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Retrieved January 4, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). WO2021014437A1 - Process for the preparation of biphenylamines.

-

OEHHA. (2010, July). 2-Biphenylamine and its salts. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.

-

ChemBK. (2024, April 9). 2'-FLUORO-2-METHYL[1,1'-BIPHENYL]-4-AMINE. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylbiphenyl. Retrieved January 4, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methylbiphenyl - Optional[FTIR] - Spectrum. Retrieved January 4, 2026, from [Link]

Sources

- 1. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 1204-43-9|4'-Methyl-[1,1'-biphenyl]-2-amine|BLD Pharm [bldpharm.com]

- 4. 1204-43-9 CAS Manufactory [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ullmann Reaction [drugfuture.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. fishersci.com [fishersci.com]

- 11. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methylphenyl)aniline

This guide provides a comprehensive technical overview of 2-(4-Methylphenyl)aniline, a key biphenyl amine derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical identity, synthesis, applications, and safe handling protocols.

Section 1: Core Identification and Chemical Structure

2-(4-Methylphenyl)aniline, also known by its IUPAC name 4'-Methyl-[1,1'-biphenyl]-2-amine, is an aromatic amine featuring a biphenyl scaffold. This structure is a cornerstone in medicinal chemistry and materials science due to its rigid yet tunable nature. The precise identification of this compound is critical for regulatory compliance, patent filing, and scientific reproducibility.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is 1204-43-9 .[1][2]

Table 1: Core Identifiers for 2-(4-Methylphenyl)aniline

| Identifier | Value |

| CAS Number | 1204-43-9 |

| IUPAC Name | 4'-Methyl-[1,1'-biphenyl]-2-amine |

| Synonyms | 2-Amino-4'-methylbiphenyl, 2-(p-Tolyl)aniline |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol [2] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2N |

| InChI Key | KWHXQQKJDKMKMJ-UHFFFAOYSA-N |

Chemical Structure Visualization

The structural arrangement of the two phenyl rings and the amine group dictates the molecule's steric and electronic properties, which are fundamental to its reactivity and interaction with biological targets.

Caption: 2D structure of 4'-Methyl-[1,1'-biphenyl]-2-amine.

Section 2: Synthesis and Mechanistic Insights

The construction of the unsymmetrical biaryl framework of 2-(4-Methylphenyl)aniline is most efficiently achieved through modern cross-coupling methodologies. These methods are favored in industrial and research settings for their reliability, substrate scope, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Two primary strategies dominate the synthesis of this and similar biaryl amines:

-

Suzuki-Miyaura Coupling: This reaction forms the carbon-carbon bond between the two aromatic rings. It typically involves the coupling of an aryl boronic acid (or ester) with an aryl halide. For this target molecule, the reaction would couple o-haloaniline (or a protected version like o-halonitrobenzene) with p-tolylboronic acid. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the catalytic cycle. The subsequent reduction of the nitro group, if used, yields the final amine. This is a highly versatile and robust method for creating the biphenyl backbone.[3][4][5]

-

Buchwald-Hartwig Amination: This reaction directly forms the carbon-nitrogen bond.[6] The strategy here would be to first synthesize the 4'-methylbiphenyl core (e.g., via Suzuki coupling of p-bromotoluene and phenylboronic acid) and then introduce the amine group at the 2-position. A more direct approach involves coupling an amine (or ammonia equivalent) with a 2-halo-4'-methylbiphenyl. The choice of palladium precatalyst and sterically demanding phosphine ligands is critical for achieving high yields and preventing side reactions.[7][8][9]

Exemplary Synthetic Workflow: Suzuki Coupling

The Suzuki coupling is often the method of choice due to the commercial availability of the starting materials and the high efficiency of the reaction.

Caption: Workflow for Suzuki-Miyaura synthesis.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) source like Pd(PPh₃)₄ is often used because it enters the catalytic cycle directly. The choice of phosphine ligands is crucial to stabilize the palladium center and facilitate both oxidative addition and reductive elimination steps.[8]

-

Base and Solvent: An aqueous base (like Na₂CO₃) is essential to activate the boronic acid. A two-phase solvent system (e.g., toluene/water) is commonly used to dissolve both the organic substrates and the inorganic base.

Section 3: Applications in Research and Drug Development

The 2-aminobiphenyl scaffold is considered a "privileged structure" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery.

Role as a Pharmaceutical Intermediate

2-(4-Methylphenyl)aniline serves as a critical building block for the synthesis of more complex molecules with therapeutic potential. Its structure provides a rigid backbone that can be functionalized at several positions to optimize binding affinity, selectivity, and pharmacokinetic properties.

-

Scaffold for Kinase Inhibitors: The biphenyl structure can mimic the hinge-binding motifs of ATP, making it a suitable scaffold for designing kinase inhibitors, which are a major class of anti-cancer drugs.

-

Precursor for Antifungal Agents: Certain agricultural and pharmaceutical fungicides are based on biphenylamine structures. For instance, 2-(4-chlorophenyl)aniline is a key intermediate in the synthesis of the fungicide Boscalid, highlighting the importance of this structural class.[10]

-

Foundation for CNS-Active Agents: The lipophilic nature of the biphenyl core allows for penetration of the blood-brain barrier, making this scaffold relevant for developing drugs targeting the central nervous system.

Caption: Role as a scaffold in drug discovery.

Section 4: Safety, Handling, and Toxicology

As with all primary aromatic amines, 2-(4-Methylphenyl)aniline must be handled with stringent safety precautions. The toxicological profile is dictated by both the aniline moiety and the biphenyl core.

GHS Hazard Profile (Anticipated)

While a specific, harmonized GHS classification for this exact compound may not be universally available, its classification can be inferred from related structures (aniline, biphenyl amines).

-

Acute Toxicity: Likely harmful or toxic if swallowed, in contact with skin, or if inhaled.[11] Primary aromatic amines are readily absorbed through the skin.[12]

-

Carcinogenicity/Mutagenicity: Many aniline and biphenyl derivatives are suspected of causing cancer and/or genetic defects.[11][12][13] The biphenyl core itself has shown suggestive evidence of carcinogenicity in animal studies.[14][15]

-

Organ Toxicity: May cause damage to organs (particularly the blood, leading to methemoglobinemia) through prolonged or repeated exposure.

-

Skin/Eye Irritation: Expected to cause skin irritation and serious eye damage.

Self-Validating Safe Handling Protocol

A self-validating system ensures that safety checks are integrated into the workflow, minimizing the risk of exposure.

Experimental Protocol: Safe Weighing and Transfer

-

Preparation (Validation Check 1): Before handling, ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm). Verify that a Class A, B, and C fire extinguisher and an emergency eyewash/shower station are unobstructed and within a 10-second travel distance.

-

Donning PPE (Validation Check 2): Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves. Inspect gloves for any signs of degradation or pinholes before use.

-

Containment Setup (Validation Check 3): Perform all manipulations within the certified chemical fume hood. Place a disposable absorbent pad on the work surface to contain any potential spills. Use a tared, sealed container for weighing to minimize aerosol generation.

-

Aliquotting and Transfer: Use dedicated spatulas and glassware. If making a solution, add the solid to the solvent slowly to avoid splashing. Ensure the container is capped immediately after the transfer is complete.

-

Decontamination (Validation Check 4): Wipe down the spatula, external surfaces of the container, and the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated disposables (gloves, pads, wipes) in a clearly labeled hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after the procedure is complete.

Section 5: References

-

Hoffman Fine Chemicals. CAS 1204-43-9 | 4'-Methyl-[1,1'-biphenyl]-2-amine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem. 4-Amino-2'-methylbiphenyl. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

PubMed Central. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubMed Central. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]

-

Inchem.org. Biphenyl (CICADS). [Link]

-

Semantic Scholar. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]

-

ResearchGate. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]

-

Risk Assessment Information System. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]

-

Pharmaffiliates. 4'-(((2-(Methylamino)phenyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic Acid. [Link]

-

CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Fisher Scientific. Safety Data Sheet - 3-Methylbiphenyl. [Link]

-

PrepChem.com. Synthesis of 4-methylbiphenyl. [Link]

-

Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

-

The Royal Society of Chemistry. A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

-

ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

-

ResearchGate. Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. [Link]

-

NIST WebBook. 1,1'-Biphenyl, 4-methyl-. [Link]

-

National Library of Ireland. Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Link]

-

The Royal Society of Chemistry. Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

-

ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... [Link]

-

Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

PubChem. 4-Methyl-2-phenylaniline. [Link]

-

PubChem. 4-Methylbiphenyl. [Link]

-

Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. [Link]

-

PubMed. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. [Link]

Sources

- 1. 1204-43-9|4'-Methyl-[1,1'-biphenyl]-2-amine|BLD Pharm [bldpharm.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Human Health Effects of Biphenyl: Key Findings and Scientific Issues | Risk Assessment Portal | US EPA [assessments.epa.gov]

2-(4-Methylphenyl)aniline molecular weight and formula

An In-Depth Technical Guide to 2-(4-Methylphenyl)aniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)aniline, also known as 2-(p-tolyl)aniline or 2-amino-4'-methyldiphenylamine. As a member of the biaryl amine family, this scaffold is of significant interest to researchers in medicinal chemistry and materials science. This document details the fundamental physicochemical properties of the molecule, provides validated, step-by-step protocols for its synthesis via modern palladium-catalyzed cross-coupling reactions, and outlines methods for its structural characterization. Furthermore, it explores the mechanistic basis for synthetic choices, discusses potential applications grounded in the established utility of the 2-arylaniline motif, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, utilize, or understand the properties of this versatile chemical entity.

Physicochemical and Structural Properties

2-(4-Methylphenyl)aniline is an aromatic amine characterized by a p-tolyl group substituted at the 2-position of an aniline ring. This substitution creates a sterically hindered yet electronically rich biaryl system, which imparts unique properties relevant to its application as a synthetic intermediate.

Table 1: Core Properties of 2-(4-Methylphenyl)aniline

| Property | Value | Data Source |

| IUPAC Name | 2-(4-Methylphenyl)aniline | N/A |

| Other Names | 2-(p-tolyl)aniline; 2-Amino-4'-methyldiphenylamine | N/A |

| Molecular Formula | C₁₃H₁₃N | Calculated |

| Molecular Weight | 183.25 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2N | N/A |

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define nodes for atoms

N1 [label="N", pos="0,1.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"];

C1 [label="C", pos="-1.2,0.6!"];

C2 [label="C", pos="-1.2,-0.6!"];

C3 [label="C", pos="0,-1.2!"];

C4 [label="C", pos="1.2,-0.6!"];

C5 [label="C", pos="1.2,0.6!"];

C6 [label="C", pos="0,0!"];

C7 [label="C", pos="-2.4,1.2!", fontcolor="#202124"];

C8 [label="C", pos="-3.6,0.6!"];

C9 [label="C", pos="-3.6,-0.6!"];

C10 [label="C", pos="-2.4,-1.2!"];

C11 [label="C", pos="-1.2,-1.8!"]; // Placeholder for methyl group C

C12 [label="C", pos="-4.8,0!"];

H1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"];

H2 [label="H", pos="0.5,1.8!", fontcolor="#5F6368"];

// Methyl group

C13 [label="C", pos="-2.4,-2.4!", fontcolor="#202124"];

H_Me1 [label="H", pos="-1.8,-2.8!", fontcolor="#5F6368"];

H_Me2 [label="H", pos="-3.0,-2.8!", fontcolor="#5F6368"];

H_Me3 [label="H", pos="-2.4,-3.2!", fontcolor="#5F6368"];

// Aniline Ring Bonds

N1 -- C6;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// p-Tolyl Ring Bonds

C1 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C7;

// Methyl Group Bond

C10 -- C13;

// Dummy nodes for double bonds

node [shape=point, width=0];

db1 [pos="-0.6,0.9!"];

db2 [pos="-0.6,-0.9!"];

db3 [pos="0.6,0.9!"];

db4 [pos="0.6,-0.9!"];

// Double bonds

C1 -- db1 [style=invis]; C6 -- db1 [style=invis];

C2 -- db2 [style=invis]; C3 -- db2 [style=invis];

C4 -- db3 [style=invis]; C5 -- db3 [style=invis];

// Labels are not working well with neato for this, so I will omit them

// for a cleaner look and add a caption.

}

Caption: Experimental workflow for Buchwald-Hartwig synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

-

Inside an inert atmosphere glovebox, charge an oven-dried vial with 2-bromoaniline (1.0 eq), p-toluidine (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%).

-

Add anhydrous toluene, seal the vial, and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent in vacuo.

-

Purify the crude product via flash column chromatography to yield 2-(4-methylphenyl)aniline.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a critical, self-validating step. The following spectroscopic data are predicted based on the known chemical shifts of aniline and related biaryl compounds.

[1][2]

Protocol: NMR Sample Preparation and Analysis

-

Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Predicted Spectroscopic Data:

-

¹H NMR:

-

A singlet around 2.3-2.4 ppm corresponding to the three protons of the tolyl methyl group (-CH₃).

-

A broad singlet between 3.5-5.0 ppm for the two amine (-NH₂) protons; this peak may exchange with D₂O.

-

A complex multiplet region between 6.7-7.5 ppm for the eight aromatic protons on the two rings. The protons on the aniline ring will likely appear more upfield than those on the tolyl ring. AA'BB' splitting patterns are expected for the tolyl protons.

-

¹³C NMR:

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+) should show a prominent peak for the molecular ion [M+H]⁺ at m/z 184.26.

Applications in Research and Development

The 2-arylaniline scaffold is a privileged structure in modern chemistry, serving as a key building block in pharmaceuticals and advanced materials.

[4]

-

Medicinal Chemistry: Many kinase inhibitors used in oncology feature a biaryl amine core. The specific geometry and electronic nature of 2-(4-methylphenyl)aniline make it an attractive starting point for synthesizing novel inhibitors that can bind to the ATP pocket of various kinases. The aniline nitrogen provides a key hydrogen bond donor, while the biaryl structure can be functionalized to achieve selectivity and potency.

-

Materials Science: Triarylamine derivatives are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). [5]2-(4-Methylphenyl)aniline can be further elaborated, for example, through additional N-arylation, to create larger, more complex molecules with tailored electronic properties for use in organic electronics.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 2-(4-methylphenyl)aniline is not available, data from structurally related anilines (e.g., 2-ethylaniline) provide a strong basis for safe handling protocols. [6][7]Anilines as a class are toxic and can be absorbed through the skin.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

[6]* Irritation: Causes skin and serious eye irritation.

* Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, splash-proof safety goggles, and face shield.

-

Use nitrile or neoprene gloves. Inspect gloves prior to use and use proper removal technique.

-

Handling: Avoid creating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the material to enter drains.

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

Conclusion

2-(4-Methylphenyl)aniline is a valuable chemical intermediate whose synthesis is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. This guide provides the necessary theoretical foundation and practical protocols for its synthesis, characterization, and safe handling. The insights into the causality of experimental choices and the provision of predictive analytical data offer a self-validating framework for researchers. The utility of the 2-arylaniline core in high-value applications ensures that this compound and its derivatives will remain relevant targets for scientific exploration.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 861549-91-9 | 2-(1-(p-Tolyl)vinyl)aniline. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14341826, 2-(p-Tolylethynyl)aniline. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12744253, 2-Methyl-N-(p-tolyl)aniline. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 4, 2026, from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. Retrieved January 4, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2,4,6-trimethyl-N-(4-methylphenyl)aniline. Retrieved January 4, 2026, from [Link]

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethylaniline, 98%. Retrieved January 4, 2026, from [Link]

-

CPAChem. (n.d.). Safety data sheet - 2-Ethylaniline. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11736269, 2,4,6-trimethyl-N-(4-methylphenyl)aniline. Retrieved January 4, 2026, from [Link]

-

Wiley. (n.d.). Aniline - SpectraBase. Retrieved January 4, 2026, from [Link]

-

Ni, S., et al. (1993). 13C n.m.r, characterization of soluble polyaniline. Polymer, 34(16), 3549-3551. Available at: [Link]

-

ResearchGate. (n.d.). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346948, 2-(4-Methylphenyl)indolizine. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2020). NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES. Retrieved January 4, 2026, from [Link]

-

ACS Publications. (2021). 2,4,6-Trinitro-N-(m-tolyl)aniline: A New Polymorphic Material Exhibiting Different Colors. Retrieved January 4, 2026, from [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved January 4, 2026, from [Link]

-

Chegg. (2020). Solved 3) The IR, 13C-NMR, and 1H-NMR for p-toluic acid,. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 4, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(4-Methylphenyl)aniline

Introduction

2-(4-Methylphenyl)aniline, also known as 2-amino-4'-methylbiphenyl, is a crucial biaryl amine scaffold. Its structural motif is prevalent in a wide array of functional materials, agrochemicals, and, most notably, in the pharmaceutical industry as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development and process chemistry.

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(4-Methylphenyl)aniline. We will delve into the core principles of the most effective and commonly employed methodologies, offering field-proven insights into experimental choices and protocol execution. This document is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the laboratory and during process scale-up.

Strategic Approaches to the Biaryl C-N Framework

The synthesis of 2-(4-Methylphenyl)aniline fundamentally involves the formation of a carbon-carbon (C-C) bond between a phenyl and a tolyl group, and the presence of an amine on one of the rings. The strategic disconnection of the target molecule reveals two primary retrosynthetic pathways, which are dominated by modern palladium-catalyzed cross-coupling reactions. A third, more classical approach using copper catalysis is also considered.

Caption: Primary retrosynthetic disconnections for 2-(4-Methylphenyl)aniline.

Strategy A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C-C bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate. For the synthesis of 2-(4-Methylphenyl)aniline, this translates to coupling an aniline-containing boronic acid with a halogenated toluene, or vice-versa.

The most common approach involves the coupling of 2-aminophenylboronic acid with 4-bromotoluene or 4-chlorotoluene . This is often preferred due to the commercial availability and stability of the starting materials.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:[1]

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 4-bromotoluene), inserting itself into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation: A base activates the organoboron compound (2-aminophenylboronic acid), forming a borate complex. This complex then transfers its aryl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 2-(4-Methylphenyl)aniline via Suzuki-Miyaura coupling.

Materials:

-

2-Aminophenylboronic acid

-

4-Bromotoluene

-

Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G2[2][3]

-

A suitable phosphine ligand (e.g., XPhos, SPhos) if not using a pre-catalyst

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture)

Procedure:

-

Catalyst Pre-formation (if necessary): In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (1.2-2.4 mol%) in the anhydrous solvent. Stir for 10-15 minutes at room temperature.[2]

-

Reaction Assembly: To the flask containing the catalyst (or directly to a new flask if using a pre-catalyst), add 2-aminophenylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).[2]

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(4-Methylphenyl)aniline.

Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4][5] For synthesizing 2-(4-Methylphenyl)aniline, this pathway involves the direct coupling of 2-bromo-p-xylene (or a related halide) with aniline , or more commonly, coupling 2-bromotoluene with p-toluidine . However, the target molecule is an aniline itself, so this reaction is more suited for creating more complex derivatives. A more direct route is the coupling of 2-halotoluene with an ammonia equivalent, or the coupling of p-toluidine with a 2-halophenyl derivative.

The most direct Buchwald-Hartwig approach to the target molecule would be the coupling of 2-bromotoluene with p-toluidine . However, this yields N,4-dimethyl-2-aminobiphenyl. To obtain the primary amine, one would need to couple an aryl halide with an ammonia equivalent, which can be challenging. A more feasible Buchwald-Hartwig approach is to first synthesize a precursor and then modify it.

Given the structure of 2-(4-Methylphenyl)aniline, the Buchwald-Hartwig amination is best considered for the synthesis of related N-substituted derivatives, rather than the primary aniline itself, unless using specialized ammonia surrogates.[5]

Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar in principle to the Suzuki-Miyaura coupling, involving an oxidative addition-reductive elimination cycle.[4]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol, adaptable for the synthesis of N-substituted derivatives of 2-(4-Methylphenyl)aniline.

Materials:

-

Aryl Halide (e.g., 2-bromo-4'-methylbiphenyl)

-

Amine

-

Palladium pre-catalyst (e.g., a 2-aminobiphenyl palladacycle)[3][6]

-

Sodium tert-butoxide (NaOt-Bu) or a similar strong base

-

Anhydrous Toluene

Procedure:

-

Reaction Assembly: In a glovebox, charge a reaction vessel with the aryl halide (1.0 mmol), NaOt-Bu (1.4 mmol), and the palladium pre-catalyst (0.01-0.02 mmol).[6]

-

Reagent Addition: Add anhydrous toluene (2 mL), followed by the amine (1.2 mmol).

-

Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the mixture to 80-110 °C for the required duration (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable solvent, filtered through a pad of Celite to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Strategy C: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N and C-O bonds.[7] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than modern palladium-catalyzed methods, it can be a viable alternative, particularly in specific industrial contexts or when palladium sensitivity is a concern.[7][8] The synthesis of 2-(4-Methylphenyl)aniline via an Ullmann-type reaction would typically involve the coupling of 2-chloronitrobenzene with p-toluidine , followed by reduction of the nitro group.

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is complex and has been the subject of much study. It is generally accepted to involve copper(I) species.[9] A plausible sequence for a C-N coupling involves:

-

Formation of a copper(I) amide from the amine and a Cu(I) source.

-

Reaction of the copper amide with the aryl halide, likely through a four-centered transition state, to form the product and Cu(I)X.

Experimental Protocol: Ullmann-type Reaction and Subsequent Reduction

Part 1: Ullmann Condensation Materials:

-

2-Chloronitrobenzene

-

p-Toluidine

-

Copper(I) Iodide (CuI)

-

A ligand such as 1,10-phenanthroline (optional, but improves reactivity)

-

Potassium Carbonate (K₂CO₃)

-

High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

-

Reaction Setup: Combine 2-chloronitrobenzene (1.0 equiv), p-toluidine (1.1 equiv), K₂CO₃ (2.0 equiv), and a catalytic amount of CuI (5-10 mol%) in a flask with a reflux condenser.

-

Reaction Execution: Heat the mixture to a high temperature (150-200 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the intermediate N-(2-nitrophenyl)-4-methylaniline by chromatography or recrystallization.

Part 2: Nitro Group Reduction Materials:

-

N-(2-nitrophenyl)-4-methylaniline

-

Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or Fe/HCl)[10]

-

Solvent (e.g., Ethanol, Acetic Acid)

Procedure (using SnCl₂):

-

Dissolve the nitro-intermediate in ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).

-

Reflux the mixture for 1-3 hours.

-

Cool the reaction, and neutralize with a base (e.g., aqueous NaOH) to precipitate tin salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-(4-Methylphenyl)aniline.

Quantitative Data Summary and Comparison

| Synthesis Pathway | Key Reactants | Catalyst System | Typical Yields | Temperature (°C) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura Coupling | 2-Aminophenylboronic acid + 4-Bromotoluene | Pd(OAc)₂/Phosphine Ligand or Pd Pre-catalyst[3] | 85-98% | 80-110 | High yields, excellent functional group tolerance, mild conditions.[1] | Cost of palladium and ligands; potential for boron-containing impurities. |

| Buchwald-Hartwig Amination | (For N-substituted derivatives) 2-Halobiphenyl + Amine | Pd Pre-catalyst (e.g., palladacycle)[6] | 80-95% | 80-110 | Direct C-N bond formation, wide substrate scope.[4] | Direct synthesis of primary aniline is challenging; requires strong base. |

| Ullmann Condensation | 2-Halonitrobenzene + p-Toluidine | CuI or Cu powder | 50-80% (for coupling step) | 150-210 | Low catalyst cost.[7] | Harsh reaction conditions, often lower yields, multi-step for primary amine.[7] |

Conclusion

For the synthesis of 2-(4-Methylphenyl)aniline, the Suzuki-Miyaura coupling represents the most efficient, high-yielding, and versatile method under relatively mild conditions. It is the recommended pathway for laboratory-scale synthesis and is often amenable to process scale-up. The Buchwald-Hartwig amination is a powerful tool, though better suited for producing N-substituted analogues. The Ullmann condensation, while historically significant, is generally less favorable due to its harsh conditions and lower yields for this specific transformation, but remains a viable option where cost of copper is a primary driver over process efficiency. The choice of synthetic route will ultimately depend on factors such as scale, cost of goods, available equipment, and the specific purity requirements of the final product.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Note: The Use of 2'-Aminobiphenyl-2-ol Derived Palladium Catalysts in Suzuki-Miyaura Coupling Reactions.

- BenchChem. (2025). A Comparative Guide to the Efficacy of 2-Aminobiphenyl-Derived Palladacycles in Cross-Coupling Reactions.

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. (2023). Ullmann reaction. [Link]

- BenchChem. (2025).

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Chem Help ASAP. (2020). synthesis of anilines. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)aniline, a biphenylamine derivative, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural framework is a recurring motif in various pharmacologically active compounds and functional materials. Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, verifying synthesis, and understanding its physicochemical properties. This guide provides a detailed analysis of the spectroscopic data for 2-(4-Methylphenyl)aniline, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to offer not just the data, but also the underlying principles and experimental considerations from the perspective of a senior application scientist.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) is indispensable for identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~3.7 | Broad Singlet | 2H |

| Aromatic-H | 6.6 - 7.3 | Multiplet | 8H |

| -CH₃ | 2.2 - 2.3 | Singlet | 3H |

Interpretation and Causality:

-

-NH₂ Protons (ca. 3.7 ppm): The protons of the primary amine typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with solvent protons or other amine molecules. The chemical shift can be variable and is dependent on solvent, concentration, and temperature.

-

Aromatic Protons (6.6 - 7.3 ppm): The eight aromatic protons on the two phenyl rings resonate in this region. The overlapping signals result in a complex multiplet. The electron-donating amino group tends to shield the protons on its ring, shifting them slightly upfield (lower ppm), while the methyl group has a weaker shielding effect on its ring.[1][2]

-

-CH₃ Protons (2.2 - 2.3 ppm): The three protons of the methyl group are chemically equivalent and thus appear as a sharp singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Generalized workflow for acquiring a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal-to-noise.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| Quaternary Aromatic-C | 125 - 150 |

| Tertiary Aromatic-C | 115 - 130 |

| -CH₃ | ~21 |

Interpretation and Causality:

-

Aromatic Carbons (115 - 150 ppm): The twelve aromatic carbons will appear in this broad region.[3] The chemical shifts are influenced by the substituents on each ring. Carbons directly attached to the nitrogen and the other phenyl ring (quaternary carbons) will have distinct chemical shifts compared to the protonated carbons.[4][5] The carbon bearing the amino group is expected to be significantly shielded.

-

-CH₃ Carbon (ca. 21 ppm): The methyl carbon signal is found in the aliphatic region, consistent with a methyl group on an aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the key difference being the need for a greater number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. Proton decoupling is almost always employed to simplify the spectrum and improve sensitivity.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected MS Data:

| Ion | m/z | Interpretation |

| [M]⁺ | 183 | Molecular Ion |

| [M-CH₃]⁺ | 168 | Loss of a methyl radical |

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 183): The peak with the highest m/z ratio corresponds to the intact molecule that has been ionized by the loss of one electron. This peak confirms the molecular weight of 2-(4-Methylphenyl)aniline.

-

Fragmentation: The molecular ion is often unstable and can fragment into smaller, more stable ions.[6] A common fragmentation pathway for this molecule would be the loss of a methyl radical (•CH₃) from the tolyl group to form a cation with an m/z of 168.[7][8] Further fragmentation of the biphenylamine core can also occur.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: A generalized workflow for GC-MS analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands (asymmetric and symmetric), medium intensity |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium to weak intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, medium to weak intensity |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, sharp bands |

| C-N Stretch | 1250 - 1350 | Medium to strong intensity |

| N-H Bend | 1550 - 1650 | Medium intensity |

Interpretation and Causality:

-

N-H Stretching (3300 - 3500 cm⁻¹): Primary amines (-NH₂) characteristically show two absorption bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[9][10][11] These bands are typically less broad and less intense than the O-H stretching bands of alcohols.[12][13]

-

C-H Stretching (2850 - 3100 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic). The absorptions below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the methyl group.

-

C=C Aromatic Stretching (1450 - 1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp bands in this region.[11]

-

C-N Stretching (1250 - 1350 cm⁻¹): The stretching of the carbon-nitrogen bond in an aromatic amine typically appears in this region.[9]

-

N-H Bending (1550 - 1650 cm⁻¹): The scissoring vibration of the -NH₂ group results in an absorption in this region.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: Workflow for ATR FT-IR spectroscopy.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous characterization of 2-(4-Methylphenyl)aniline. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug development and materials science, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the identity, purity, and quality of their synthesized compounds.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. reddit.com [reddit.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)aniline and its Positional Isomers: A Drug Development Perspective

An in-depth technical guide by a Senior Application Scientist

Foreword: The Isomeric Imperative in Pharmaceutical Science

In the landscape of drug discovery and development, the seemingly subtle variation in the spatial arrangement of atoms within a molecule—isomerism—can precipitate vastly different biological and chemical outcomes. For researchers and scientists, a granular understanding of how a compound's physicochemical properties are dictated by its isomeric form is not merely an academic exercise; it is a foundational pillar of rational drug design, formulation, and regulatory success. The journey of a candidate molecule from the laboratory bench to clinical application is critically dependent on properties such as solubility, stability, and its ionization state at physiological pH. These characteristics, in turn, are profoundly influenced by its specific isomeric structure.

This technical guide offers an in-depth exploration of 2-(4-Methylphenyl)aniline and its positional isomers, 3-(4-Methylphenyl)aniline and 4-(4-Methylphenyl)aniline. These aminobiphenyl derivatives serve as exemplary scaffolds for illustrating the dramatic impact of substituent placement on core physicochemical properties. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this guide is structured to elucidate the causality behind the observed properties, provide field-proven experimental protocols for their validation, and ground these insights in authoritative scientific principles. By synthesizing theoretical knowledge with practical methodology, this document aims to equip researchers with the tools to anticipate, measure, and leverage the nuanced yet critical effects of isomerism in their own work.

Molecular Structure: The Architectural Basis of Physicochemical Variation

The fundamental framework of the compounds discussed is a biphenyl system where one phenyl ring bears an amino (-NH₂) group and the other a methyl (-CH₃) group. The distinction between the key isomers arises from the relative positions (ortho, meta, para) of the amino group on one ring, relative to the point of attachment of the tolyl (methylphenyl) group.

-

2-(4-Methylphenyl)aniline (ortho-isomer): The amino group is at the 2-position.

-

3-(4-Methylphenyl)aniline (meta-isomer): The amino group is at the 3-position.[1]

-

4-(4-Methylphenyl)aniline (para-isomer): The amino group is at the 4-position.

The positioning of the electron-donating amino group and the weakly electron-donating, sterically significant tolyl group dictates the molecule's overall polarity, symmetry, and capacity for intermolecular interactions. These structural nuances are the primary determinants of the variations in their macroscopic properties.

Caption: Isomeric relationships based on the amino group position.

Comparative Analysis of Core Physicochemical Properties

The utility of a molecule in a pharmaceutical context is heavily reliant on its physical and chemical properties. Here, we dissect the key parameters for the (4-Methylphenyl)aniline isomers. Due to the limited availability of direct experimental data for all isomers, we will draw comparisons with the parent aniline molecule and related structures to infer trends, clearly noting where data is predicted or derived from analogous compounds.

Melting and Boiling Points: Probing Intermolecular Forces

The melting and boiling points are indicators of the strength of intermolecular forces. Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Aniline (Parent) | C₆H₇N | 93.13 | -6.3[2][3] | 184.1[2][4][5] |

| 2-(4-Methylphenyl)aniline | C₁₃H₁₃N | 183.25 | N/A | N/A |

| 3-(4-Methylphenyl)aniline | C₁₃H₁₃N | 183.25[1] | N/A | N/A |

| 4-(4-Methylphenyl)aniline | C₁₃H₁₃N | 183.25 | 49-51 | 325-327 |

Expertise & Causality:

-

Symmetry and Packing: The para-isomer, 4-(4-Methylphenyl)aniline, is expected to have the highest melting point among the three isomers. Its linear shape and higher symmetry allow for more efficient packing into a crystal lattice, requiring more energy to break the intermolecular forces.

-

Steric Hindrance: The ortho-isomer, 2-(4-Methylphenyl)aniline, is likely to have the lowest melting point. The proximity of the bulky tolyl group to the amino group can introduce steric hindrance that disrupts efficient crystal packing. This may also interfere with intermolecular hydrogen bonding involving the amino group.

-

Boiling Point Trends: Boiling points are more influenced by molecular weight and overall polarity. While all isomers have the same molecular weight, differences in dipole moment will affect their boiling points. The para-isomer's symmetry might lead to a lower net dipole moment compared to the ortho- and meta-isomers, but its ability to form strong intermolecular hydrogen bonds over distance could result in a high boiling point.

Solubility: The Gateway to Bioavailability

Solubility, particularly in aqueous media, is a critical determinant of a drug's absorption and bioavailability. It is governed by the equilibrium between lattice energy (for solids) and solvation energy.

-

General Principle: Aromatic amines have limited water solubility due to the large, hydrophobic phenyl rings.[4] Solubility is enhanced by the ability of the amino group to form hydrogen bonds with water.

-

Isomeric Effects:

-

Ortho-isomer: The steric hindrance from the adjacent tolyl group in 2-(4-Methylphenyl)aniline may partially shield the amino group, potentially reducing its ability to hydrogen bond with water and thus lowering its aqueous solubility compared to the other isomers.

-

Para-isomer: The high lattice energy, suggested by its expected higher melting point, will counteract its solubility. To dissolve, the strong intermolecular forces in the crystal must be overcome by solvation energy. This often results in para-isomers having lower solubility than their meta counterparts, despite potentially favorable electronic properties.

-

Meta-isomer: Often representing a balance between the extremes of the ortho and para positions, the meta-isomer may exhibit intermediate solubility.

-

pKa: Ionization State and Biological Interaction

The pKa of the conjugate acid (anilinium ion) determines the basicity of the aniline. This is paramount, as the ionization state of a drug at physiological pH (~7.4) governs its ability to cross cell membranes and interact with target receptors. Aniline itself is a weak base (pKa of its conjugate acid is ~4.6).[6]

Expertise & Causality: The electronic character of the tolyl substituent influences the electron density on the nitrogen atom of the amino group.

-

Theoretical Framework: The methyl group is weakly electron-donating through an inductive effect. In the ortho and para positions, it can also donate electron density via hyperconjugation. This increased electron density on the nitrogen atom makes the lone pair more available to accept a proton, thus increasing the basicity (raising the pKa) compared to aniline.

-

Para-isomer (4-(4-Methylphenyl)aniline): The para-position allows for effective electron donation from the methyl group on the second ring through the conjugated pi system. This should increase the basicity relative to aniline.

-

Ortho-isomer (2-(4-Methylphenyl)aniline): While electronic effects similar to the para-isomer are present, they are often complicated by the "ortho effect." Steric hindrance can disrupt the planarity of the molecule, affecting resonance, and can also interfere with the solvation of the resulting anilinium cation. This complex interplay can sometimes lead to a decrease in basicity that is not predicted by electronic effects alone.

-

Meta-isomer (3-(4-Methylphenyl)aniline): In the meta-position, the electron-donating effect of the tolyl group is primarily inductive and does not directly participate in resonance with the amino group. Therefore, the increase in basicity is expected to be less pronounced than in the para-isomer.

-

Predicted pKa Ranking: 4-isomer > 3-isomer > Aniline ≈ 2-isomer (The position of the 2-isomer is difficult to predict without experimental data due to the ortho effect).

Spectroscopic Fingerprints for Isomer Differentiation

Spectroscopic methods provide the ultimate confirmation of isomeric identity. Each isomer possesses a unique electronic and vibrational signature.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The aromatic region (typically 6.5-8.0 ppm) will be most diagnostic.

-

Key Differentiators:

-

Symmetry: The para-isomer will show a more symmetrical, and therefore simpler, splitting pattern in the aromatic region compared to the ortho and meta isomers.

-

Chemical Shifts: The amino protons (-NH₂) will appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The methyl protons (-CH₃) will appear as a sharp singlet around 2.1-2.4 ppm.[7]

-

Coupling Patterns: The ortho-isomer will exhibit complex splitting patterns due to the proximity of all substituents. The meta-isomer will also show complex patterns but differing from the ortho-isomer. Detailed analysis of coupling constants (J-values) is essential for unambiguous assignment.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies.

-

Key Bands:

-

N-H Stretch: A characteristic pair of bands for the primary amine (-NH₂) will appear in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching). The exact position can be affected by hydrogen bonding.

-

C-N Stretch: Found in the 1250-1350 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): The pattern of strong absorptions in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[7] This "fingerprint" region will be the most useful for distinguishing between the isomers based on their different substitution patterns.

-

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies represent standard, robust procedures for determining the key physicochemical properties discussed.

Protocol: Determination of Aqueous Solubility (OECD 105 Shake-Flask Method)

This protocol establishes the saturation solubility of a compound in water. Its trustworthiness comes from achieving a confirmed equilibrium state.

Caption: Workflow for the Shake-Flask Solubility method.

Step-by-Step Methodology:

-

Preparation: Add an amount of the solid isomer to a glass flask that is sufficient to exceed its expected solubility in a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer).

-

Equilibration: Seal the flask and place it in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a preliminary period of 24 hours.

-

Sampling & Analysis (Timepoint 1): Stop agitation and allow the mixture to sit for at least 24 hours to allow for phase separation. Alternatively, centrifuge the sample at high speed. Carefully withdraw an aliquot of the clear aqueous supernatant. Dilute as necessary and analyze the concentration using a pre-validated analytical method, such as HPLC-UV.

-

Equilibration (Continued): Continue agitating the flask for another 24 hours (48 hours total).

-

Sampling & Analysis (Timepoint 2): Repeat Step 3.

-

Validation: Compare the concentration values from Timepoint 1 and Timepoint 2. If they are statistically identical (e.g., within 15%), equilibrium has been reached. If not, continue the experiment with a third timepoint (e.g., 72 hours). The final solubility is reported as the mean of the equilibrium concentrations.

Protocol: Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the analyte upon the addition of a titrant (an acid or base). The pKa is determined from the titration curve.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-quality pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the isomer in a solvent system in which both the neutral form and the protonated form are soluble. For poorly water-soluble anilines, a co-solvent system like methanol/water is often required.

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-